A Comprehensive Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Introduction to the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a privileged scaffold in drug design. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds[1][2][3]. The introduction of halogen substituents, such as bromine and chlorine, at specific positions on the ring system provides crucial handles for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.
Physicochemical Properties
The physicochemical properties of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine can be predicted based on its structure and data from similar compounds. These properties are critical for assessing its potential as a drug candidate, influencing its solubility, permeability, and metabolic stability.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₃BrClN₃ | Provides the elemental composition. |
| Molecular Weight | 232.47 g/mol | Influences diffusion and transport properties. |
| LogP | ~2.4 | Indicates lipophilicity, affecting cell membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | Predicts drug transport properties. |
| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 | Potential for interaction with biological targets. |
| Rotatable Bonds | 0 | A rigid scaffold can lead to higher binding affinity. |
Note: The values presented are calculated based on the chemical structure and data from the closely related compound 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1357945-65-3)[4][5].
Synthesis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
The synthesis of 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine can be approached through a multi-step sequence, leveraging established methodologies for the construction of the pyrazolo[4,3-c]pyridine core and subsequent halogenation. The following protocol is a representative, field-proven approach.
Experimental Protocol:
Step 1: Synthesis of a Dihalopyridine Precursor
The synthesis begins with a commercially available dihalopyridine, which serves as the foundational building block for the pyrazolo[4,3-c]pyridine ring system.
Step 2: Introduction of a Hydrazine Moiety
The dihalopyridine is then reacted with hydrazine hydrate. This nucleophilic substitution reaction is a critical step in forming the pyrazole ring. The reaction conditions, including solvent and temperature, are optimized to ensure regioselectivity and high yield.
Step 3: Cyclization to form the Pyrazolo[4,3-c]pyridine Core
Intramolecular cyclization of the hydrazine-substituted pyridine derivative leads to the formation of the fused pyrazolo[4,3-c]pyridine scaffold. This reaction is often catalyzed by an acid or base.
Step 4: Regioselective Bromination
The final step involves the regioselective bromination of the 4-chloro-1H-pyrazolo[4,3-c]pyridine intermediate. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The position of bromination is directed by the electronic properties of the heterocyclic ring system.
Causality Behind Experimental Choices:
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Choice of Starting Material: The selection of a dihalopyridine with appropriate substitution patterns is crucial for directing the subsequent reactions and achieving the desired final product.
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Reaction Conditions: Each step requires careful control of reaction conditions to maximize yield and minimize the formation of side products. For instance, the temperature of the hydrazine reaction is kept low to prevent unwanted side reactions.
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Purification Methods: Chromatographic purification techniques are employed at each stage to isolate the desired intermediate and ensure the purity of the final compound.
Caption: Synthesis workflow for 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine.
Applications in Drug Development
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine is a versatile intermediate for the synthesis of a wide array of biologically active molecules. The bromine and chlorine atoms serve as convenient points for introducing further chemical diversity through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Kinase Inhibitors:
A significant application of the pyrazolo[4,3-c]pyridine scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[4,3-c]pyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. By modifying the substituents on the ring system, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets.
Caption: Inhibition of a kinase signaling pathway by a pyrazolo[4,3-c]pyridine derivative.
Other Therapeutic Areas:
Beyond oncology, pyrazolo[4,3-c]pyridine derivatives have shown promise in other therapeutic areas. Studies have reported their potential as anti-inflammatory and antibacterial agents[2][3]. The ability to readily modify the core structure allows for the optimization of activity against various bacterial strains and inflammatory targets.
Conclusion
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine represents a valuable and versatile building block in the synthesis of novel drug candidates. Its unique chemical structure and the reactivity of its halogen substituents provide a powerful platform for the generation of diverse chemical libraries. The insights provided in this guide, from its fundamental properties to its synthetic methodologies and therapeutic applications, underscore the importance of the pyrazolo[4,3-c]pyridine scaffold in modern drug discovery. Further exploration of this compound and its derivatives is poised to yield new and effective treatments for a range of human diseases.
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